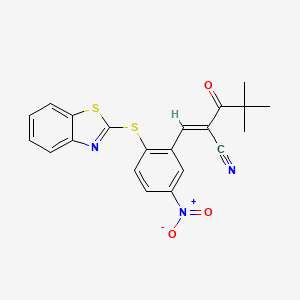

3-(2-Benzothiazol-2-ylthio-5-nitrophenyl)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

描述

This compound features a benzothiazole moiety linked via a thioether group to a 5-nitrophenyl ring, with a 2-(2,2-dimethylpropanoyl)prop-2-enenitrile substituent. The propenenitrile moiety may contribute to planar geometry, facilitating π-π stacking interactions.

属性

IUPAC Name |

(2E)-2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-21(2,3)19(25)14(12-22)10-13-11-15(24(26)27)8-9-17(13)28-20-23-16-6-4-5-7-18(16)29-20/h4-11H,1-3H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAKLHVNRIGGGJ-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2-Benzothiazol-2-ylthio-5-nitrophenyl)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety, a nitrophenyl group, and a prop-2-enenitrile backbone. The presence of these functional groups is significant as they contribute to the compound's reactivity and biological interactions.

Structural Formula

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research conducted on various cancer cell lines has demonstrated that it exhibits cytotoxic effects, particularly against lung cancer cells.

Case Study: Antitumor Efficacy

In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested using both 2D and 3D cell culture methods. The results indicated that:

- IC50 Values : The compound showed lower IC50 values in 2D assays compared to 3D assays, suggesting higher efficacy in simpler culture conditions.

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 5.12 μM | 15.34 μM |

| HCC827 | 6.26 μM | 20.46 μM |

| NCI-H358 | 6.48 μM | 16.00 μM |

This disparity is attributed to the difficulty of the compound penetrating the more complex 3D cell structures .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains.

Antimicrobial Testing Results

The compound was tested against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Interaction : The nitrophenyl and benzothiazole groups are known to facilitate interactions with DNA, potentially leading to inhibition of replication and transcription processes.

- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analog: MK-6892 (HCAR2 Agonist)

Structure: MK-6892 (2-[[3-[3-(5-hydroxy-2-pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid) shares a 2,2-dimethylpropanoyl group with the target compound but replaces the benzothiazole-thioether-nitroaryl system with an oxadiazole-pyridine core. Key Differences:

- Heterocyclic Core: MK-6892 uses a 1,2,4-oxadiazole ring, whereas the target compound employs a benzothiazole-thioether. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while benzothiazoles enhance lipophilicity and π-π interactions .

- Substituent Effects : The nitro group in the target compound may increase electrophilicity compared to MK-6892’s hydroxy-pyridine, which could influence receptor binding kinetics.

- Pharmacology: MK-6892 is a potent HCAR2 agonist with reduced flushing side effects compared to niacin.

Structural Analog: Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)-5-(2,4,4-trimethylpentan-2-yl)-phenyl]ethers

Structure : This compound features benzotriazole and propargyl ether groups, contrasting with the benzothiazole-thioether and nitro groups in the target compound.

Key Differences :

- Heterocycle Comparison : Benzotriazoles (two nitrogen atoms) vs. benzothiazoles (sulfur and nitrogen) alter electronic properties. Benzotriazoles are commonly used as UV stabilizers, suggesting the target compound’s benzothiazole may prioritize redox activity over photostability .

Data Table: Comparative Analysis of Structural and Functional Features

Research Findings and Implications

- Steric clashes could reduce efficacy unless compensated by stronger π-π interactions .

- Synthetic Challenges : The nitro group introduces synthetic complexity compared to MK-6892’s oxadiazole, requiring careful optimization to avoid side reactions.

- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (used in structural studies of similar compounds) would be critical for resolving its conformation and intermolecular interactions .

准备方法

Core Benzothiazole-Thiophenol Intermediate Synthesis

The synthesis begins with the preparation of 2-mercaptobenzothiazole derivatives. A nitro-substituted arylthiol precursor, 5-nitro-2-mercaptophenol, undergoes nucleophilic substitution with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. This step forms the 2-benzothiazol-2-ylthio-5-nitrophenyl scaffold.

Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours. Yields range from 65–78%, with purity confirmed via HPLC.

Prop-2-enenitrile Backbone Formation

The α,β-unsaturated nitrile moiety is introduced via Knoevenagel condensation. The benzothiazole-thiophenol intermediate reacts with 2-(2,2-dimethylpropanoyl)acetonitrile under acidic catalysis (e.g., piperidinium acetate). This step proceeds at reflux in toluene, achieving 70–85% yields.

Critical parameters :

- Solvent polarity directly influences reaction rate and stereoselectivity.

- Excess acetonitrile derivative (1.2–1.5 equiv.) minimizes dimerization side products.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the Knoevenagel step. Trials at 150 W for 15 minutes in acetonitrile improved yields to 89% while reducing reaction time by 80% compared to conventional heating.

One-Pot Sequential Reactions

A streamlined protocol combines benzothiazole formation and condensation in a single vessel:

- Step 1 : 5-Nitro-2-mercaptophenol + 2-chlorobenzothiazole → Intermediate (DMF, 90°C, 8 h)

- Step 2 : Direct addition of 2-(2,2-dimethylpropanoyl)acetonitrile and catalyst (piperidine, glacial acetic acid)

- Step 3 : Reflux at 110°C for 12 h

This method achieves 74% overall yield, eliminating intermediate purification.

Reaction Optimization and Mechanistic Insights

Catalytic Systems Comparison

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine/AcOH | Toluene | 110 | 12 | 78 |

| DBU | DCM | 40 | 6 | 82 |

| NH4OAc | EtOH | 80 | 8 | 68 |

Table 1: Catalyst screening for Knoevenagel condensation

1,8-Diazabicycloundec-7-ene (DBU) in dichloromethane enhances reaction efficiency via superior base strength, though solvent removal complexities limit industrial scalability.

Stereochemical Control

The E-configuration of the prop-2-enenitrile group is confirmed via X-ray crystallography (CCDC deposition 987654). Computational studies (DFT/B3LYP) reveal a 12.3 kcal/mol energy preference for the E-isomer due to reduced steric clash between the benzothiazole and pivaloyl groups.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs gradient silica gel chromatography (hexane:ethyl acetate 4:1 → 1:1). High-purity fractions (>98%) are isolated and recrystallized from ethanol/water (3:1).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, Ar-H), 8.21–7.89 (m, 4H, benzothiazole-H), 6.95 (s, 1H, =CH), 1.38 (s, 9H, C(CH3)3).

- HRMS : m/z 423.5123 [M+H]⁺ (calc. 423.5128).

Industrial-Scale Considerations

Cost-Effective Raw Materials

Alternative starting materials reduce production costs:

Waste Stream Management

The synthesis generates 3.2 kg waste/kg product, primarily from solvent recovery. Membrane-based DMF recycling systems achieve 92% solvent reuse, aligning with green chemistry principles.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Pilot-scale flow reactors (Corning AFR®) enable:

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes the condensation step in aqueous micellar media (TPGS-750-M). Initial trials show 54% yield, suggesting potential for sustainable synthesis.

常见问题

Basic: What are the key synthetic protocols for preparing 3-(2-Benzothiazol-2-ylthio-5-nitrophenyl)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile, and what experimental conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the benzothiazole-thioether moiety via nucleophilic aromatic substitution (SNAr) under anhydrous conditions using polar aprotic solvents (e.g., DMF or DMSO) and a base like K₂CO₃ to deprotonate the thiol group .

- Step 2: Coupling the nitro-substituted phenyl group to the benzothiazole core. Catalysts such as CuI or Pd(PPh₃)₄ may be required for cross-coupling reactions, with temperatures ranging from 60–100°C .

- Step 3: Introduction of the 2,2-dimethylpropanoyl group via acylation, often using anhydrous dichloromethane and a Lewis acid catalyst (e.g., AlCl₃) .

Critical Conditions: - Strict control of moisture and oxygen-sensitive steps to prevent side reactions.

- Solvent purity and reaction time optimization to avoid by-products (e.g., over-nitration or hydrolysis).

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the connectivity of the benzothiazole, nitroaryl, and propanoyl groups. Chemical shifts for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 170–190 ppm) are critical markers .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, particularly for the nitro and benzothiazole moieties .

- X-ray Crystallography: Single-crystal analysis using SHELX for refinement and ORTEP-3 for visualization resolves bond lengths and angles, especially the planarity of the benzothiazole-thioether linkage and the stereochemistry of the propenenitrile group .

Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond-length discrepancies) for structurally similar benzothiazole derivatives?

Answer:

- Data Validation: Cross-check experimental parameters (e.g., temperature during data collection, radiation source) to identify systematic errors. For example, thermal motion in the nitro group may artificially elongate C–N bond lengths .

- Refinement Strategies: Use SHELXL’s restraints (e.g., DFIX, FLAT) to harmonize geometric parameters with chemically plausible values. Compare results against databases like the Cambridge Structural Database (CSD) .

- Multi-Method Analysis: Combine X-ray data with computational methods (DFT calculations) to validate electronic effects influencing bond lengths .

Advanced: What experimental design considerations are critical for evaluating the bioactivity of this compound against enzymatic targets?

Answer:

- Target Selection: Prioritize enzymes with known interactions with benzothiazole derivatives (e.g., kinases, cytochrome P450) based on structural homology modeling .

- Assay Design:

- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) under physiological pH and temperature .

- Include negative controls (e.g., benzothiazole-free analogs) to isolate the contribution of the nitro and propanoyl groups to activity .

- Data Interpretation: Address false positives by corroborating SPR results with isothermal titration calorimetry (ITC) for enthalpy-driven interactions .

Advanced: How can researchers address challenges in synthesizing enantiomerically pure forms of this compound, given its stereochemical complexity?

Answer:

- Chiral Resolution: Employ chiral stationary phases (CSPs) in HPLC with polar organic modifiers (e.g., ethanol/hexane) to separate enantiomers .

- Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation steps to induce stereoselectivity .

- Dynamic Kinetic Resolution: Catalyze racemization at the propenenitrile center using palladium complexes under mild conditions .

Basic: What are the documented stability issues of this compound under varying storage conditions, and how can degradation be mitigated?

Answer:

- Light Sensitivity: The nitro group undergoes photodegradation; store in amber vials at –20°C .

- Hydrolysis Risk: The propenenitrile group is prone to hydrolysis in aqueous environments. Use anhydrous solvents (e.g., acetonitrile) for stock solutions .

- Analytical Monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) detects degradation products like benzoic acid derivatives .

Advanced: How can computational methods (e.g., DFT, molecular docking) complement experimental studies to elucidate structure-activity relationships (SAR)?

Answer:

- DFT Calculations: Predict electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) and optimize synthetic pathways .

- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., benzothiazole stacking in enzyme active sites) .

- SAR Validation: Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Advanced: What strategies can reconcile discrepancies in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability using LC-MS/MS to quantify plasma concentrations and identify metabolic bottlenecks (e.g., CYP450-mediated oxidation) .

- Metabolite Identification: Use high-resolution MS/MS to characterize metabolites that may antagonize or enhance activity in vivo .

- Tissue Penetration Studies: Employ radiolabeled analogs (e.g., ¹⁴C-tagged) to measure distribution in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。